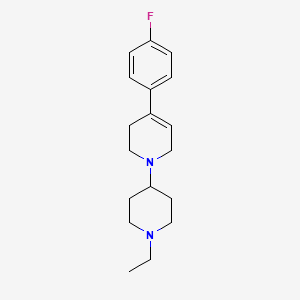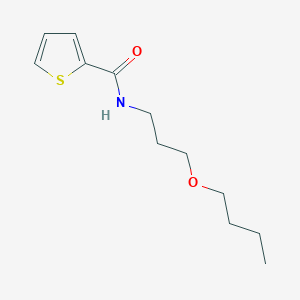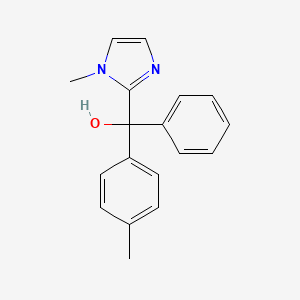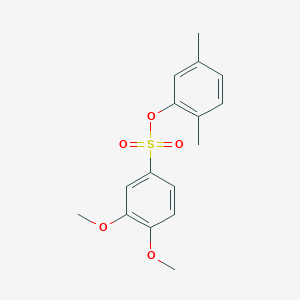![molecular formula C18H22O3 B4887558 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
作用机制
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. When activated by this compound, PPARδ promotes the oxidation of fatty acids, leading to increased energy production and improved endurance. It also increases the expression of genes involved in muscle fiber type switching, which can improve muscle strength and endurance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its performance-enhancing properties. It increases the expression of genes involved in lipid metabolism, leading to increased fat burning and improved energy production. It also increases the expression of genes involved in muscle fiber type switching, leading to improved muscle strength and endurance. In addition, it has been shown to reduce inflammation and improve cardiovascular health.
实验室实验的优点和局限性
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several advantages for laboratory experiments. It is a potent and selective PPARδ agonist, making it an ideal tool for studying the role of PPARδ in various physiological processes. It is also well-tolerated in animal models, with no significant toxicity reported at therapeutic doses. However, its use in laboratory experiments is limited by its high cost and the complexity of its synthesis.
未来方向
There are several potential future directions for research on 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms underlying its performance-enhancing properties and to develop safer and more effective PPARδ agonists.
合成方法
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-bromo-4-chlorobutane to obtain 4-(4-methoxyphenoxy)butyl-1-chloride. This intermediate is then reacted with 3-methylbenzene-1,2-diamine in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that it can improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been shown to improve cardiovascular health by reducing blood pressure and cholesterol levels. In addition, this compound has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-methoxy-4-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-6-5-7-18(14-15)21-13-4-3-12-20-17-10-8-16(19-2)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHOCRVUXOCSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)



![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)

